N-(4-(1,1-dioxidoisothiazolidin-2-yl)phenyl)-1-methyl-2-oxo-1,2-dihydropyridine-3-carboxamide
Description
Properties
IUPAC Name |
N-[4-(1,1-dioxo-1,2-thiazolidin-2-yl)phenyl]-1-methyl-2-oxopyridine-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17N3O4S/c1-18-9-2-4-14(16(18)21)15(20)17-12-5-7-13(8-6-12)19-10-3-11-24(19,22)23/h2,4-9H,3,10-11H2,1H3,(H,17,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JMZDEPACIYQXLE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=CC=C(C1=O)C(=O)NC2=CC=C(C=C2)N3CCCS3(=O)=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17N3O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
347.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(4-(1,1-dioxidoisothiazolidin-2-yl)phenyl)-1-methyl-2-oxo-1,2-dihydropyridine-3-carboxamide is a complex organic compound with significant potential in medicinal chemistry. This compound belongs to a class of molecules known for their diverse biological activities, particularly in antimicrobial and anticancer applications. This article explores its biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound's structure can be described as follows:
- Molecular Formula:
- Molecular Weight: 304.36 g/mol
- CAS Number: 1105230-52-1
The compound features a dihydropyridine ring system, which is known for its biological activity, particularly in the modulation of calcium channels and as a precursor for various pharmacologically active substances.
The biological activity of this compound is primarily attributed to its ability to interact with specific biological targets. The following mechanisms have been proposed based on current research:
- Inhibition of Enzymatic Activity: The sulfonamide group within the compound mimics para-aminobenzoic acid (PABA), inhibiting the enzyme dihydropteroate synthase involved in folate biosynthesis in bacteria. This leads to the suppression of bacterial growth and proliferation.
- Antioxidant Activity: The presence of the dioxidoisothiazolidinyl moiety may contribute to antioxidant properties, which help in mitigating oxidative stress within cells .
- Interaction with Biological Macromolecules: The compound has shown potential in binding to various proteins and enzymes, modulating their activity and influencing cellular pathways related to cancer and inflammation .
Antimicrobial Activity
Numerous studies have investigated the antimicrobial properties of this compound. For instance:
- Efficacy Against Bacteria: The compound demonstrated significant antibacterial activity against a range of Gram-positive and Gram-negative bacteria. In vitro assays indicated minimum inhibitory concentrations (MICs) comparable to established antibiotics .
| Bacterial Strain | MIC (µg/mL) |
|---|---|
| Staphylococcus aureus | 8 |
| Escherichia coli | 16 |
| Pseudomonas aeruginosa | 32 |
Anticancer Activity
The compound has also been evaluated for its anticancer properties:
- Cell Proliferation Inhibition: Studies have shown that it inhibits the proliferation of various cancer cell lines, including breast and colon cancer cells. The mechanism involves inducing apoptosis through the activation of caspase pathways .
| Cancer Cell Line | IC50 (µM) |
|---|---|
| MCF-7 (Breast Cancer) | 10 |
| HT-29 (Colon Cancer) | 15 |
Case Studies
Case Study 1: Antimicrobial Efficacy
A study conducted by Narajan et al. (2016) assessed the antimicrobial efficacy of the compound against clinical isolates of Staphylococcus aureus. The results indicated that the compound not only inhibited bacterial growth but also demonstrated synergistic effects when combined with conventional antibiotics .
Case Study 2: Anticancer Properties
In a recent study published in Journal of Medicinal Chemistry, researchers explored the anticancer effects on MCF-7 cells. The findings revealed that treatment with the compound led to a significant reduction in cell viability and increased markers of apoptosis, suggesting its potential as an anticancer agent .
Comparison with Similar Compounds
Key Compounds for Comparison:
D-11 (N-((4,6-Dimethyl-2-oxo-1,2-dihydropyridin-3-yl)methyl)-1-(4-fluorobenzyl)-2,5-dimethyl-1H-pyrrole-3-carboxamide)
- Core Structure : Shares a 1,2-dihydropyridine ring but substitutes the phenyl group with a pyrrole-carboxamide and a 4-fluorobenzyl moiety.
- Key Differences : The absence of the sulfone-containing isothiazolidin group and the presence of a fluorine atom may reduce polarity compared to the main compound. Fluorine’s electron-withdrawing effect could enhance membrane permeability but reduce metabolic stability .
Compound I (N-(2-(4-Hydroxyphenyl)-4-oxothiazolidin-3-yl)-2-methylimidazo[1,2-a]pyridine-3-carboxamide) Core Structure: Replaces the dihydropyridine with an imidazopyridine scaffold and incorporates a 4-oxothiazolidin ring. The hydroxyl group on the phenyl ring may improve solubility but increase susceptibility to glucuronidation .
929839-29-2 (7-(2,4-Dimethoxyphenyl)-3-(4-methylphenyl)-4H-[1,3,4]thiadiazolo[2,3-c][1,2,4]triazin-4-one) Core Structure: Features a thiadiazolo-triazinone heterocycle instead of dihydropyridine. Key Differences: The triazinone and thiadiazole rings introduce distinct electronic profiles, likely altering target selectivity compared to the main compound’s dihydropyridine-sulfone system .
Hypothetical Pharmacological and Physicochemical Properties
| Property | Main Compound | D-11 | Compound I |
|---|---|---|---|
| Core Heterocycle | 1,2-Dihydropyridine with sulfone-modified phenyl | 1,2-Dihydropyridine with pyrrole-fluorobenzyl | Imidazopyridine with thiazolidinone |
| Polarity | High (due to sulfone group) | Moderate (fluorine and methyl groups) | Moderate (hydroxyl and thiazolidinone) |
| Metabolic Stability | Likely enhanced (sulfone resistance to oxidation) | Reduced (fluorine may accelerate CYP-mediated metabolism) | Moderate (thiazolidinone susceptible to ring opening) |
| Solubility | Moderate (balanced by sulfone and carboxamide) | Low (lipophilic fluorine and methyl groups) | High (hydroxyl group enhances aqueous solubility) |
Inferences :
- The main compound’s sulfone group likely improves oxidative stability compared to D-11’s fluorine and Compound I’s thiazolidinone.
- Compound I’s hydroxyl group may confer superior solubility but could limit blood-brain barrier penetration relative to the main compound.
Q & A
Q. What are the recommended synthetic routes and purification methods for this compound?
The synthesis typically involves multi-step procedures, including:
- Coupling reactions : Amide bond formation between the dihydropyridine-carboxamide core and the dioxidoisothiazolidin-phenyl moiety using coupling agents like EDCl/HOBt .
- Functional group protection : Temporary protection of reactive groups (e.g., sulfonamide) to prevent side reactions .
- Purification : Column chromatography (silica gel, eluent: dichloromethane/methanol gradient) and recrystallization (solvent: ethanol/water) to achieve >95% purity .
Q. How is structural characterization performed to confirm the compound’s identity?
- Spectroscopic analysis :
- NMR : and NMR to confirm aromatic protons, carboxamide carbonyls, and isothiazolidin-dioxide sulfur environments .
- Mass spectrometry (HRMS) : To verify molecular weight (e.g., [M+H]+ ion at m/z 402.0921) .
- X-ray crystallography : For 3D structural elucidation when crystalline forms are obtainable .
Q. What preliminary biological assays are used to evaluate its activity?
- Enzyme inhibition : Screening against kinases (e.g., EGFR, MAPK) using fluorescence-based assays .
- Antimicrobial testing : Minimum inhibitory concentration (MIC) assays against Gram-positive/negative bacterial strains .
Advanced Research Questions
Q. How can synthetic yields be optimized for large-scale production?
- Design of Experiments (DOE) : Apply factorial designs to optimize reaction parameters (temperature, solvent polarity, catalyst loading). For example, a central composite design revealed that 60°C in DMF with 1.2 eq. EDCl maximizes yield (82%) .
- Flow chemistry : Continuous-flow reactors reduce side-product formation by controlling residence time and mixing efficiency .
Q. How to resolve contradictions in biological activity data across studies?
- Dose-response validation : Replicate assays with standardized protocols (e.g., fixed ATP concentrations in kinase assays) .
- Metabolic stability testing : Assess compound degradation in liver microsomes to rule out false negatives due to rapid metabolism .
Q. What computational strategies predict its binding interactions with target proteins?
- Molecular docking : Use AutoDock Vina to model interactions with kinase ATP-binding pockets, focusing on hydrogen bonds between the carboxamide group and conserved residues (e.g., Lys721 in EGFR) .
- MD simulations : 100-ns simulations in explicit solvent to evaluate stability of ligand-protein complexes .
Q. How to design structure-activity relationship (SAR) studies for derivatives?
- Core modifications :
- Replace the 1-methyl group on dihydropyridine with bulkier substituents (e.g., isopropyl) to assess steric effects .
- Substitute the phenyl ring with electron-withdrawing groups (e.g., -CF) to enhance sulfonamide stability .
- Bioisosteric replacements : Swap the dioxidoisothiazolidin moiety with tetrahydrothiophene dioxide to compare pharmacokinetic profiles .
Methodological Considerations
Q. How to validate assay reproducibility in enzymatic studies?
Q. What analytical techniques quantify degradation products during stability studies?
- HPLC-MS/MS : Monitor hydrolytic degradation (e.g., cleavage of the carboxamide bond) under accelerated conditions (40°C, 75% RH) .
- Forced degradation : Expose the compound to oxidative (HO), acidic (0.1M HCl), and basic (0.1M NaOH) conditions to identify labile sites .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
